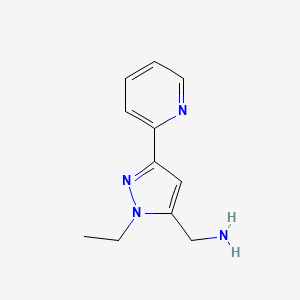

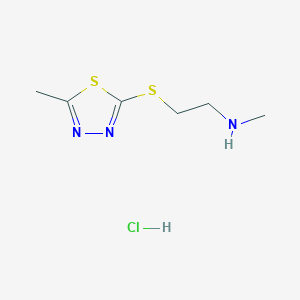

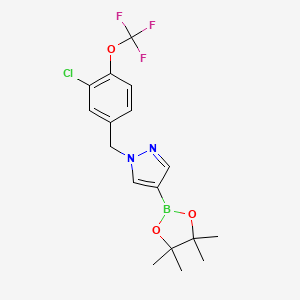

![molecular formula C12H19ClN4 B1489988 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098126-19-1](/img/structure/B1489988.png)

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride

説明

3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride (3CPT-8-ABA) is a novel small molecule that has recently been synthesized and characterized. It is a member of the triazole family of compounds, and its structure consists of a cyclopropyl group connected to a triazole ring, which is then attached to an azabicyclo octane moiety. 3CPT-8-ABA has been studied for its potential applications in medicinal chemistry and biochemistry, as well as its potential use in laboratory experiments.

科学的研究の応用

Drug Discovery

The 1,2,3-triazole ring, a core component of the compound, is known for its stability and versatility in drug development . It mimics the amide bond, which is a common feature in many drugs, and can lead to compounds with significant biological activity. This compound could be explored for its potential as a lead structure in the development of new therapeutic agents.

Organic Synthesis

Due to the stability of the 1,2,3-triazole moiety under various conditions, this compound can be utilized in organic synthesis as a building block . Its robustness allows it to undergo reactions that form complex molecules without degradation, making it valuable for constructing intricate organic compounds.

Polymer Chemistry

The triazole ring can act as a linking unit in polymer chains, imparting thermal stability and chemical resistance . Polymers containing triazole units are of interest for high-performance materials used in challenging environments.

Supramolecular Chemistry

Triazoles are known to engage in hydrogen bonding and other non-covalent interactions, which are fundamental in supramolecular assemblies . The subject compound could be used to create novel supramolecular structures with specific properties.

Bioconjugation

The compound’s triazole ring can serve as a conjugation point in bioconjugation chemistry, linking biomolecules to other entities . This is useful in creating targeted drug delivery systems, diagnostic tools, and in the modification of biological macromolecules.

Fluorescent Imaging

Compounds containing triazole rings have been used in fluorescent imaging due to their ability to be tagged with fluorescent markers . The compound could be modified to serve as a probe in imaging applications, aiding in the visualization of biological processes.

Materials Science

The inherent stability and unique electronic properties of the triazole ring make it a candidate for use in materials science . It could be incorporated into materials designed for electronics, photonics, or as sensors.

Chemical Biology

In chemical biology, the triazole moiety is valuable for studying biological systems . It can be used to modify biological molecules or to create small-molecule inhibitors that can modulate biological pathways.

作用機序

Target of Action

The primary target of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride is the Von Hippel-Lindau (VHL) protein . The VHL protein is a component of the VHL E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing and homeostasis .

Mode of Action

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride acts as an inhibitor of the VHL protein . By inhibiting the VHL protein, this compound disrupts the VHL E3 ubiquitin ligase complex, leading to changes in cellular oxygen sensing and homeostasis .

Biochemical Pathways

The inhibition of the VHL protein by 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride affects several biochemical pathways. These include pathways involved in the regulation of hypoxia-inducible factors (HIFs), which are key regulators of cellular responses to low oxygen conditions .

Result of Action

The inhibition of the VHL protein by 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride can lead to various molecular and cellular effects. These include the treatment of conditions such as anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy . It may also be beneficial in conditions related to ischemia, stroke, or damage to the cardiovascular system during ischemia .

特性

IUPAC Name |

3-(4-cyclopropyltriazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4.ClH/c1-2-8(1)12-7-16(15-14-12)11-5-9-3-4-10(6-11)13-9;/h7-11,13H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVHZVAXWBJDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CC4CCC(C3)N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

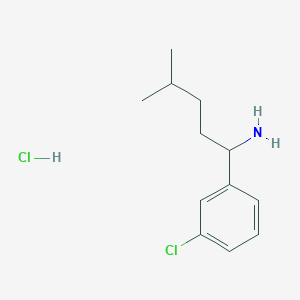

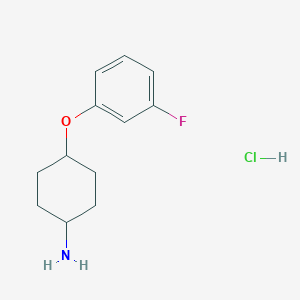

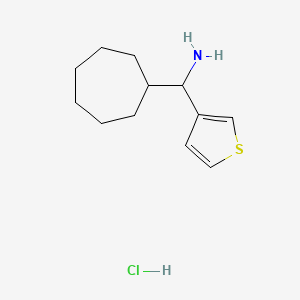

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B1489910.png)

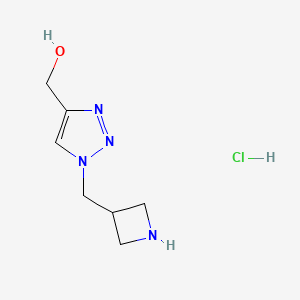

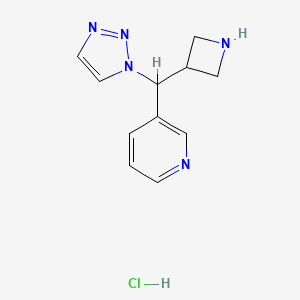

![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)